molecular formula C13H13IN2O B14077971 N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide CAS No. 127722-74-1

N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide

Cat. No.: B14077971
CAS No.: 127722-74-1
M. Wt: 340.16 g/mol
InChI Key: KTMSYZLAAHPEEF-UHFFFAOYSA-N
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Description

N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide is a chemical compound that combines a benzamide group with a methylpyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide typically involves the methylation of N-(pyridin-4-yl)benzamide. This can be achieved by treating the compound with methyl iodide in the presence of a base such as sodium hydride . The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide involves its interaction with specific molecular targets. For instance, in cancer cells, it can induce apoptosis by activating the caspase cascade and promoting cytochrome c release from mitochondria . The compound can also inhibit certain enzymes and disrupt cellular processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide is unique due to its combination of a benzamide group with a methylpyridinium ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

127722-74-1

Molecular Formula

C13H13IN2O

Molecular Weight

340.16 g/mol

IUPAC Name

N-(1-methylpyridin-1-ium-4-yl)benzamide;iodide

InChI

InChI=1S/C13H12N2O.HI/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11;/h2-10H,1H3;1H

InChI Key

KTMSYZLAAHPEEF-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)NC(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

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